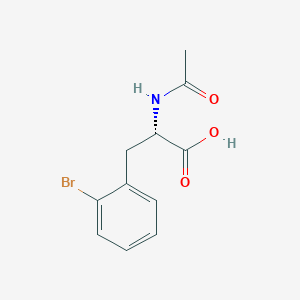

N-Acetyl-2-bromo-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQCQGMGPLISBV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718788 | |

| Record name | N-Acetyl-2-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259752-10-8 | |

| Record name | N-Acetyl-2-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations in the Synthesis and Application of N Acetyl 2 Bromo L Phenylalanine

Enantioselective Synthesis Strategies for Chiral Bromo-Phenylalanine Analogues

The development of synthetic routes to enantiomerically pure chiral bromo-phenylalanine analogues is crucial for their application in areas such as drug discovery and materials science. One prominent strategy involves the asymmetric hydrogenation of acetamidoacrylate derivatives, which has been successfully employed to synthesize a variety of L-phenylalanine analogues with alkyl substitutions on the aromatic ring. nih.gov This method, which utilizes chiral catalysts to achieve high enantioselectivity, can be adapted for the synthesis of bromo-substituted derivatives.

Another powerful approach is the use of photocatalytic cross-electrophile coupling. A two-step process has been described for the conversion of serine into a wide array of optically pure unnatural amino acids. princeton.edu This method involves the formation of a bromoalkyl intermediate from serine, followed by a photocatalytic coupling with a diverse set of aryl halides, including those containing bromine. princeton.edu This strategy offers a versatile and scalable route to valuable pharmaceutical scaffolds with high enantiopurity. princeton.edu

Furthermore, biocatalytic methods present a green and efficient alternative. Phenylalanine ammonia (B1221849) lyases (PALs) have been investigated for the amination of a variety of cinnamic acids to produce phenylalanine analogues. rsc.org By employing a cascade biocatalysis system, L-phenylalanine can be converted into both (R)- and (S)-phenylalaninol with excellent enantioselectivity (>99% ee), showcasing the potential for enzymatic routes in generating chiral building blocks. rsc.org

Control of Racemization in N-Acetylated Amino Acid Coupling Reactions

A significant challenge in the use of N-acetylated amino acids, including N-Acetyl-2-bromo-L-phenylalanine, in peptide synthesis is the propensity for racemization at the α-carbon during the activation step of the coupling reaction. The activation of the carboxylic acid by a coupling reagent can lead to the formation of a racemizable intermediate, resulting in the loss of stereochemical integrity. nih.gov

A thorough investigation into the amidation of N-acetyl-l-phenylalanine using the coupling reagent O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has revealed the critical role of the base in controlling racemization. mdpi.comnih.govresearchgate.net The study demonstrated that the extent of racemization is directly related to the strength of the base used. mdpi.com While strong bases like diisopropylethylamine (DIPEA) lead to significant racemization, weaker bases such as pyridine (B92270) can effectively suppress it. mdpi.comnih.gov This effect is attributed to the formation of an azlactone intermediate, which is promoted by stronger bases. researchgate.net

The choice of coupling reagent also influences the degree of racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its chlorinated analogue can help to suppress epimerization. peptide.com Furthermore, utilizing alternative protecting groups, such as the thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, has been shown to greatly decrease α-carbon racemization compared to standard Fmoc protection. nih.gov

Table 1: Influence of Base on the Racemization of N-Acetyl-L-phenylalanine in TBTU-mediated Coupling

| Base | pKa of Conjugate Acid | Diastereomeric Ratio (L:D) | Reference |

| DIPEA | 11.0 | High Racemization | mdpi.com |

| Pyridine | 5.2 | Reduced Racemization | mdpi.comnih.gov |

| 2,6-Lutidine | 6.7 | Intermediate Racemization | mdpi.com |

| Triethylamine | 10.7 | High Racemization | mdpi.com |

| This table is a representation of findings and trends. Exact ratios can vary based on specific reaction conditions. |

Diastereoselective Approaches in Peptide Coupling with N-Acetyl-L-phenylalanine Derivatives

When coupling a chiral N-acetylated amino acid like this compound to another chiral molecule, such as an amino acid or a sugar, the formation of diastereomers is possible. Achieving high diastereoselectivity is crucial for the synthesis of pure, single-isomer products. A study on the TBTU-mediated diastereoselective amidation of N-acetyl-l-phenylalanine with 1,3,4,6-tetra-O-acetyl-β-d-glucosamine highlighted the challenges in this area. mdpi.comnih.gov While the reaction proceeds, it is consistently accompanied by racemization of the N-acetyl-l-phenylalanine moiety, leading to a mixture of diastereomeric products. mdpi.comnih.govresearchgate.net

The inherent diastereoselectivity of the reaction can be influenced by the chiral amine component. However, the competing racemization of the activated N-acetyl amino acid often undermines the stereochemical outcome. The use of weaker bases, as discussed previously, can mitigate racemization and thus improve the diastereomeric excess of the desired product. mdpi.com The non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu using N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent also demonstrates the complexities of achieving high diastereoselectivity, with side reactions and the pH of the reaction medium playing significant roles. mdpi.com

Chiral Inversion Methodologies in Bromo-Phenylalanine Synthesis

In some synthetic strategies, it may be desirable to invert the stereochemistry of a bromo-phenylalanine derivative. A notable example is the crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer. This novel approach allows for the preparation of the unnatural D-enantiomer from the readily available L-phenylalanine starting material.

The process involves the diazotization and bromination of L-phenylalanine, which proceeds with retention of configuration to yield (S)-2-bromo-3-phenylpropanoic acid. The subsequent chiral inversion is achieved through a dynamic resolution process. This involves the formation of a diastereomeric salt with a chiral amine, such as (R)-bornylamine, in a suitable solvent like acetonitrile (B52724). The less soluble diastereomeric salt crystallizes from the solution, driving the equilibrium towards the formation of the desired (R)-enantiomer of the bromo-acid in the solid phase with high enantiomeric excess.

Derivatization and Functionalization Strategies for N Acetyl 2 Bromo L Phenylalanine

Peptide Synthesis Incorporating N-Acetyl-2-bromo-L-phenylalanine as a Building Block

The incorporation of non-canonical amino acids like this compound into peptide chains is a key strategy for creating novel therapeutic agents and research tools. The bromo-substituent, in particular, can serve as a reactive handle for subsequent modifications.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer support. biosynth.com The process involves repeated cycles of deprotection of the N-terminal amine, followed by coupling of the next N-protected amino acid in the sequence. biosynth.com

For incorporation using SPPS, this compound would typically have its carboxyl group activated for coupling to the free amine of the resin-bound peptide. Since the N-terminus is already acetylated, a temporary protecting group on the amine (like Fmoc or Boc) is not necessary for this specific building block, simplifying the synthesis strategy. biosynth.com However, the use of N-bromoacetyl-derivatized peptides, which can be prepared using an automated peptide synthesizer, provides a method to introduce a reactive bromoacetyl moiety at the N-terminus of synthetic peptides. nih.gov This bromoacetyl group is highly reactive towards nucleophiles like the sulfhydryl group of cysteine, enabling post-synthetic modifications. nih.gov

The primary protecting group strategies used in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) approaches. biosynth.com The choice depends on the desired cleavage conditions and the stability of other protecting groups on the peptide. The Boc group is acid-labile, while the Fmoc group is removed under basic conditions, offering orthogonal protection schemes. biosynth.com

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains valuable for large-scale synthesis and the preparation of specific peptide fragments. This method involves coupling amino acids or peptide fragments in a suitable solvent. One common strategy is fragment condensation, where protected peptide segments are coupled to form a larger peptide. researchgate.net

In a solution-phase context, this compound can be coupled with another amino acid or a peptide fragment. The carboxyl group is typically activated using coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or DPPA (diphenylphosphoryl azide), often in the presence of an additive like HOBt (Hydroxybenzotriazole) to minimize side reactions. researchgate.net Careful control of reaction conditions and the choice of protecting groups are critical to prevent side reactions and racemization.

Esterification and Amidation Reactions of N-Acetyl-L-phenylalanine Derivatives

The carboxyl group of N-acetyl-phenylalanine derivatives is a primary site for modification through esterification and amidation reactions.

Esterification of N-acetyl-L-phenylalanine has been effectively achieved using modified Mukaiyama's reagents, which are onium salts that activate carboxylic acids. nih.gov A study demonstrated that modifying the original solid reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, into ionic liquids by changing its anion could enhance the reaction. nih.govresearchgate.net Using microwave irradiation instead of conventional heating significantly shortened reaction times and improved yields. nih.govresearchgate.net For instance, when the reaction was conducted at 80°C in a microwave, the ester yield increased considerably compared to refluxing at 66°C. nih.gov

Amidation of N-acetyl-L-phenylalanine, however, presents a significant challenge: the risk of racemization at the α-carbon. semanticscholar.orgnih.gov A detailed study on the amidation of N-acetyl-L-phenylalanine with 1,3,4,6-tetra-O-acetyl-β-D-glucosamine using the coupling reagent TBTU revealed that racemization frequently occurs. semanticscholar.orgmdpi.com The extent of this racemization is highly dependent on the base used and other reaction parameters. The formation of an azlactone intermediate is a key cause of this loss of stereochemical integrity. semanticscholar.org Research showed that using pyridine (B92270) as the base could help reduce the extent of racemization compared to other bases like DIPEA (N,N-Diisopropylethylamine). nih.govmdpi.com

| Entry | Starting Amino Acid | Base | Base Equivalents | Reaction Time (h) | Temperature (°C) | Diastereomeric Ratio (L:D) |

|---|---|---|---|---|---|---|

| 1 | N-Ac-L-phe | DIPEA | 2 | 24 | 25 | 31:69 |

| 2 | N-Ac-L-phe | DIPEA | 1 | 24 | 25 | 35:65 |

| 3 | N-Ac-D-phe | DIPEA | 2 | 24 | 25 | 27:73 |

| 4 | N-Ac-D-phe | DIPEA | 1 | 3 | 0 | 9:91 |

| 5 | N-Ac-L-phe | Pyridine | 2 | 24 | 25 | 48:52 |

Post-Synthetic Modifications and Side-Chain Functionalization

The true synthetic utility of incorporating this compound into a peptide lies in the potential for post-synthetic modification. The bromine atom on the phenyl ring, while less reactive than an α-bromoacetyl group, can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of peptides with tailored properties.

More directly, if an N-bromoacetyl group is incorporated at the N-terminus of a peptide, it serves as a powerful electrophile. nih.gov This group readily reacts with nucleophilic side chains, most notably the thiol group of cysteine, to form a stable thioether bond. nih.gov This specific reaction is widely used for:

Peptide Cyclization: An intramolecular reaction between an N-terminal bromoacetyl group and a cysteine residue within the same peptide chain results in a cyclized peptide. nih.gov

Peptide-Protein Conjugation: The bromoacetyl group can be used to covalently link the peptide to a cysteine residue on a protein surface, creating well-defined bioconjugates. nih.gov

Surface Immobilization: Peptides can be attached to solid supports that have been functionalized with thiol groups. nih.gov

Introduction of Protecting Groups for Synthetic Utility

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups. biosynth.com The primary sites requiring protection are the α-amino group, the α-carboxyl group, and any reactive side chains.

For the α-amino group, the most common protecting groups in SPPS are Fmoc and Boc. biosynth.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed with a solution of piperidine (B6355638) in DMF. It is stable to acidic conditions used to cleave peptides from many resins.

Boc (tert-butyloxycarbonyl): This group is removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). peptide.com

Side chains of amino acids often contain functional groups that are nucleophilic or can otherwise interfere with peptide coupling. For phenylalanine itself, the phenyl ring is generally unreactive and does not require a protecting group. However, for other amino acids, a variety of side-chain protecting groups are necessary. For example, the hydroxyl group of tyrosine is often protected with a tert-butyl (tBu) ether in Fmoc chemistry or a 2-bromobenzyloxycarbonyl (2-BrZ) group in Boc chemistry. peptide.com The lysine (B10760008) side-chain amine is commonly protected with a Boc group in Fmac strategies. peptide.com

A significant challenge in synthesizing peptides with N-acetylated amino acids is the prevention of racemization. semanticscholar.orgnih.gov Bulky N-protecting groups like the 9-phenylfluoren-9-yl (Pf) group have been shown to be exceptionally effective at preventing the removal of the α-proton, thus preserving the enantiomeric purity of the amino acid during synthesis. nih.gov

| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| 9-fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., 20% Piperidine in DMF) | Standard for modern SPPS; orthogonal to acid-labile side-chain protecting groups. |

| tert-butyloxycarbonyl | Boc | α-Amino, Side-Chain (Lys, His) | Acid (e.g., TFA) | Used in the "Boc/Bzl" strategy; generates a reactive carbocation upon cleavage. |

| Benzyloxycarbonyl | Z or Cbz | α-Amino, Side-Chain (Lys) | Strong acid (HBr in Acetic Acid), Catalytic Hydrogenolysis | Common in solution-phase synthesis; stable to mild acid and base. ug.edu.pl |

| tert-Butyl | tBu | Side-Chain (Tyr, Ser, Thr, Asp, Glu) | Acid (e.g., TFA) | Used in Fmoc/tBu strategy; cleaved simultaneously with resin cleavage. |

| Trityl | Trt | Side-Chain (Cys, His, Asn, Gln) | Mild Acid | Acid-labile group used for protecting various side chains. |

| 9-Phenyl-9-fluorenyl | Pf | α-Amino | Acidolysis, Hydrogenolysis | Provides excellent protection against racemization due to its bulk. nih.gov |

Mechanistic Investigations Involving N Acetyl 2 Bromo L Phenylalanine Reactivity

Reaction Mechanism Elucidation in N-Acetylated Amino Acid Transformations

The N-acetyl group in amino acids plays a crucial role in directing reaction pathways, primarily by protecting the amino group and influencing the reactivity of the carboxyl group. In transformations involving N-acetylated amino acids like N-Acetyl-2-bromo-L-phenylalanine, the reaction mechanisms are often complex and can be highly dependent on the reaction conditions.

One area of significant investigation is the amidation reaction, where the carboxylic acid moiety is coupled with an amine. Studies on the analogous compound, N-acetyl-L-phenylalanine, have shown that the activation of the carboxyl group, often with coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), can proceed through a hypothesized mechanism involving the formation of an active ester. mdpi.comnih.gov This intermediate is then susceptible to nucleophilic attack by an amine. However, a competing and critical mechanistic pathway is the formation of an azlactone intermediate. mdpi.com This cyclic intermediate is prone to racemization at the α-carbon, a significant consideration in stereoselective synthesis. The presence of the N-acetyl group is essential for the formation of this azlactone.

The general mechanism for the activation and amidation of N-acetyl-L-phenylalanine using a coupling agent and a tertiary base can be outlined as follows:

Deprotonation of the carboxylic acid by the base.

Attack of the carboxylate on the coupling agent to form an activated species.

Nucleophilic attack by the amine on the activated carbonyl carbon to form the amide bond.

For this compound, the presence of the bulky bromine atom at the ortho position can be expected to sterically hinder the approach of reactants to the carboxyl group, potentially influencing the rate of these steps. Furthermore, the electron-withdrawing nature of the bromine atom can affect the acidity of the α-proton in the azlactone intermediate, thereby influencing the rate of racemization.

Kinetic Studies of Derivatization Reactions

Kinetic studies provide quantitative data on the rates of chemical reactions, offering deeper understanding into the reaction mechanism. For derivatization reactions of N-acetylated amino acids, kinetic analysis can reveal the factors that control the reaction speed and efficiency.

In the context of N-acetyl-L-phenylalanine, online monitoring of its N-acetylation reaction with acetic anhydride (B1165640) has been performed using NMR spectroscopy. magritek.com This allowed for the real-time tracking of the concentrations of the reactant and the product, providing data on the reaction progress. Such studies can determine reaction orders, rate constants, and activation energies. For instance, monitoring the decrease in the L-phenylalanine signal and the increase in the N-acetyl-L-phenylalanine signal over time allows for the calculation of the reaction rate. magritek.com

A hypothetical kinetic study of a derivatization reaction of this compound, for example, a substitution reaction at the bromine position, would involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions (e.g., different temperatures, concentrations of reactants). The data could then be used to construct rate laws and determine kinetic parameters.

Table 1: Illustrative Kinetic Data for a Hypothetical Derivatization Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Role of Bromine Substituent in Reaction Selectivity and Reactivity

The bromine substituent at the ortho position of the phenyl ring in this compound is a key determinant of its chemical reactivity and selectivity. Halogen atoms can exert both electronic and steric effects.

Electronic Effects: Bromine is an electronegative atom and thus exhibits an electron-withdrawing inductive effect (-I effect). This effect can influence the reactivity of the aromatic ring and the side chain. For instance, the electron-withdrawing nature of bromine can deactivate the phenyl ring towards electrophilic aromatic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although this is generally less common for aryl bromides unless there are other activating groups. In radical reactions, the C-Br bond can be a site of reaction. The selectivity of free radical bromination is known to be higher than chlorination, with a preference for attacking weaker C-H bonds. masterorganicchemistry.com

Steric Effects: The bromine atom is relatively large, and its presence at the ortho position creates significant steric hindrance around the adjacent benzylic carbon and the carboxyl group. This steric bulk can influence the regioselectivity of reactions by blocking certain reaction sites. For example, in reactions involving the side chain, the bromine atom might direct incoming reagents to the less hindered positions. In reactions involving the carboxyl group, such as the amidation discussed earlier, the steric hindrance could potentially slow down the rate of reaction compared to the non-brominated analogue.

Studies on other halogenated phenylalanine derivatives have shown that halogenation can modulate hydrophobic and aromatic-aromatic interactions. nih.govresearchgate.net This suggests that the bromine atom in this compound could also influence its intermolecular interactions, which is relevant for its binding to proteins. The increased hydrophobicity due to halogenation has been shown to correlate with accelerated aggregation kinetics in amyloid peptides. researchgate.net

Ligand-Protein Interaction Mechanisms

The interactions of small molecules like this compound with proteins are fundamental to many biological processes and are a key focus in drug discovery. The nature of these interactions is governed by the chemical properties of both the ligand and the protein's binding site.

The N-acetyl group and the amino acid backbone of this compound can participate in hydrogen bonding and electrostatic interactions with protein residues. The phenyl ring allows for hydrophobic and aromatic-aromatic (π-π stacking) interactions. The bromine atom introduces several key features that can influence protein binding:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen in the protein backbone or side chains. This is a directional, non-covalent interaction that has gained recognition as an important force in molecular recognition.

Hydrophobicity: The bromine atom increases the hydrophobicity of the phenyl ring, which can enhance binding to hydrophobic pockets in a protein. Studies on halogenated phenylalanine derivatives have demonstrated a correlation between increased hydrophobicity and altered aggregation behavior, which is a form of protein-protein interaction. nih.govresearchgate.net

Steric Influence: The size of the bromine atom can influence the fit of the ligand into a binding pocket, potentially leading to selectivity for certain proteins over others.

While specific protein interaction studies for this compound are limited, research on the incorporation of unnatural amino acids, including halogenated ones, into proteins is an active area. chemimpex.com For instance, p-acetyl-phenylalanine has been genetically incorporated into proteins to serve as a probe for studying protein structure and function. nih.gov This highlights the potential of using derivatives like this compound to probe and modulate protein interactions.

Table 2: Potential Protein-Ligand Interactions of this compound

| Functional Group of Ligand | Potential Interaction Type | Interacting Protein Residue (Example) |

| Acetyl group (C=O) | Hydrogen Bond Acceptor | Amide N-H of backbone, -OH of Ser/Thr/Tyr |

| Amide N-H | Hydrogen Bond Donor | Carbonyl O of backbone, -OH of Ser/Thr/Tyr |

| Carboxyl group (-COOH) | Hydrogen Bonding, Ionic Interaction | Basic residues (Lys, Arg), Polar residues |

| Phenyl ring | Hydrophobic, π-π Stacking | Aromatic residues (Phe, Tyr, Trp), Aliphatic residues |

| Bromine atom | Halogen Bonding, Hydrophobic | Carbonyl O, -OH, -NH₂, Aromatic rings |

Applications of N Acetyl 2 Bromo L Phenylalanine and Its Derivatives in Advanced Chemical Biology

Design of Non-Canonical Amino Acid Probes for Protein Engineering

The ability to site-specifically incorporate ncAAs into proteins allows for the introduction of novel chemical groups that can serve as spectroscopic probes, cross-linking agents, or moieties for bioorthogonal conjugation. Halogenated phenylalanine derivatives, in particular, have proven to be valuable additions to the genetic code.

Genetic Code Expansion and Site-Specific Incorporation

Genetic code expansion is a revolutionary technology that facilitates the site-specific incorporation of ncAAs into proteins in living organisms. researchgate.netgoogle.com This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which function independently of the host's endogenous translational machinery. researchgate.net Typically, a nonsense codon, such as the amber stop codon (UAG), is repurposed to encode the ncAA. researchgate.net

While the direct genetic incorporation of N-Acetyl-2-bromo-L-phenylalanine has not been extensively documented, the incorporation of various phenylalanine derivatives, including halogenated ones, has been successfully demonstrated. Researchers have engineered promiscuous pyrrolysyl-tRNA synthetase (PylRS) mutants, such as PylRS(N346A/C348A), that can recognize and incorporate a wide array of phenylalanine analogs with substitutions at the ortho, meta, and para positions of the phenyl ring. Current time information in Bangalore, IN.nih.gov This includes the successful incorporation of o-bromophenylalanine. nih.gov

Furthermore, the principle of incorporating N-acetylated amino acids has been established with the site-specific insertion of Nε-acetyl-L-lysine. nih.govacs.org This was achieved by evolving an orthogonal Nε-acetyllysyl-tRNA synthetase/tRNA(CUA) pair. researchgate.net To prevent the removal of the acetyl group by endogenous deacetylases in E. coli, a lysine (B10760008) deacetylase (CobB) knockout strain was utilized, significantly enhancing the yield of the acetylated protein. nih.gov By analogy, a similar strategy could potentially be developed for the site-specific incorporation of this compound, combining the substrate promiscuity of PylRS mutants with strategies to maintain the N-acetyl group.

Table 1: Examples of Genetically Incorporated Phenylalanine Derivatives

| Non-Canonical Amino Acid | Orthogonal Synthetase System | Position of Incorporation | Application |

| o-bromophenylalanine | PylRS(N346A/C348A) | Amber (UAG) codon | Protein Engineering |

| m-bromophenylalanine | PylRS(N346A/C348A) | Amber (UAG) codon | Protein Engineering |

| p-bromophenylalanine | Evolved TyrRS | Amber (UAG) codon | Structural Biology |

| Nε-acetyl-L-lysine | Evolved PylRS | Amber (UAG) codon | Post-translational modification studies |

Applications in Structural Biology

The incorporation of heavy atoms into proteins is a valuable technique for facilitating protein structure determination by X-ray crystallography. wikipedia.orgnumberanalytics.com The anomalous scattering signal from the heavy atom can be used to solve the phase problem, which is a major bottleneck in crystallographic structure determination. acs.org

By extension, 2-bromophenylalanine, when incorporated into a protein, can serve a similar role. The bromine atom, while lighter than iodine, is still a potent anomalous scatterer. The precise placement of the bromine atom at a specific site within the protein through genetic code expansion provides a powerful tool for crystallographers. The N-acetyl group on this compound might influence crystal packing but is unlikely to interfere with the anomalous scattering properties of the bromine atom.

Development of Biochemical Tools for Enzyme Studies

N-acetylated amino acids and their halogenated derivatives can serve as powerful tools for investigating enzyme mechanisms and probing protein structure and dynamics. They can act as substrate mimics, inhibitors, or spectroscopic reporters.

Substrate Analogues for Mechanistic Enzyme Investigations

N-acetylated amino acids are endogenous molecules and can be substrates for various enzymes. For instance, cell-free extracts of E. coli have been shown to catalyze the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine, indicating the presence of N-acetyltransferases that recognize phenylalanine. nih.gov This suggests that this compound could potentially act as a substrate or inhibitor for such enzymes.

The introduction of a bromine atom at the ortho position of the phenyl ring creates a sterically and electronically distinct analog of N-acetyl-L-phenylalanine. This modification can be leveraged to study the active site of enzymes that process N-acetylated amino acids. For example, acetyl-lysine analog peptides have been used as mechanistic probes for protein deacetylases, with the rate of catalysis being sensitive to the electronic nature of the acetyl-lysine mimic. nih.gov Similarly, this compound could be used to probe the substrate specificity and catalytic mechanism of N-acetyl-amino acid hydrolases or transferases. The bromo-substituent could alter binding affinities or reaction rates, providing valuable insights into enzyme-substrate interactions.

Probes for Protein Structure and Dynamics

Once incorporated into a protein, ncAAs can serve as valuable spectroscopic probes to report on local environment, conformational changes, and protein dynamics. The bromine atom in this compound can be utilized as a probe in nuclear magnetic resonance (NMR) spectroscopy. While not a conventional NMR nucleus, the heavy bromine atom can perturb the chemical shifts of nearby protons, providing distance-dependent structural information.

Furthermore, the unique vibrational properties of the carbon-bromine bond could potentially be exploited in infrared (IR) spectroscopy to probe the local environment within a protein. Changes in the vibrational frequency of the C-Br bond could report on changes in solvent exposure or interactions with neighboring residues upon ligand binding or protein conformational changes.

Scaffolds for Chemical Probe Discovery

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study and modulation of its function. nih.gov Amino acids and their derivatives are excellent starting points, or scaffolds, for the synthesis of chemical probes due to their inherent chirality and the presence of multiple functional groups that can be readily modified. nih.gov

The structure of this compound offers several handles for chemical diversification. The carboxylic acid and the N-acetyl group can be modified to introduce different functionalities. The bromine atom on the phenyl ring is particularly attractive for synthetic elaboration. It can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of a wide range of chemical moieties. This enables the construction of a library of diverse compounds starting from a single, well-defined scaffold.

For example, the bromine atom can be replaced with fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-cross-linking groups to identify binding partners. This versatility makes this compound and its de-acetylated form, 2-bromo-L-phenylalanine, valuable building blocks for the discovery of novel chemical probes targeting a wide range of proteins. The synthesis of fluorinated phenylalanine analogues has demonstrated the utility of halogenated phenylalanines in developing therapeutic agents and imaging probes. nih.gov

Ligand Design for Biological Targets

The introduction of a bromine atom at the ortho-position of the phenyl ring in N-Acetyl-L-phenylalanine creates a sterically and electronically distinct analog of the parent amino acid. This modification can be leveraged in ligand design to enhance binding affinity, selectivity, and metabolic stability. The bromine atom, being larger and more lipophilic than a hydrogen atom, can induce specific conformational preferences in the molecule and engage in unique interactions with biological targets.

While specific, detailed research on this compound as a primary ligand is limited in publicly available literature, the principles of its utility can be inferred from studies on related compounds. For instance, the non-acetylated precursor, 2-bromo-L-phenylalanine, is recognized as a key amino acid derivative in pharmaceutical research. It serves as a versatile building block in the synthesis of novel therapeutic agents, particularly for neurological disorders, and is employed in enzyme inhibition studies. The rationale behind its use lies in the ability of the bromo-substituent to act as a bioisostere for other groups, to form halogen bonds with protein residues, and to serve as a reactive handle for further chemical modification.

High-Throughput Screening Library Component

High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on the screening of large and diverse chemical libraries to identify novel bioactive compounds. The inclusion of unique and structurally diverse building blocks is crucial for the successful generation of hit compounds. While direct evidence of the inclusion of this compound in specific commercial or academic screening libraries is not extensively documented, its parent compound, N-Acetyl-L-phenylalanine, is a known component of various libraries, including those focused on natural products, bioactive compounds, and human metabolites.

The derivatization of library components with moieties like the 2-bromo group is a common strategy to expand chemical space and increase the probability of identifying novel interactions with biological targets. The presence of the bromine atom on the phenyl ring of this compound introduces a key element of structural diversity. This can lead to the discovery of hits with novel modes of action that might be missed with less-substituted analogs.

The table below outlines the theoretical contribution of this compound to the diversity of a screening library.

| Feature | Contribution to Library Diversity | Rationale |

| Aromatic Substitution | Introduction of a halogen at a specific position. | The ortho-bromo group provides unique steric and electronic properties compared to other halogenated or unsubstituted phenylalanines. |

| N-Acetylation | Provides a hydrogen bond donor and acceptor. | Modifies the polarity and potential interactions of the amino acid moiety. |

| Chiral Center | Maintains a defined stereochemistry. | Allows for stereospecific interactions with biological targets. |

| Synthetic Handle | The bromo-substituent can be used for further chemical diversification. | Enables the synthesis of focused libraries around initial hits containing this scaffold. |

The utility of such a compound in an HTS campaign lies in its potential to identify initial hits that can then be optimized through medicinal chemistry efforts. The bromo-substituent can be retained for its favorable interactions or can be replaced or further modified to improve potency, selectivity, and pharmacokinetic properties.

Analytical Methodologies for Structural Elucidation of Synthetic Intermediates and Products

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of N-Acetyl-2-bromo-L-phenylalanine from reaction mixtures and for the assessment of its purity. nih.gov These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the analysis of amino acid derivatives like this compound. rsc.org In a typical setup, an isocratic HPLC method might be employed using a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) in water. nih.gov Detection can be achieved through UV absorbance or fluorescence, with the latter offering high sensitivity for aromatic amino acids. nih.gov The retention time of the compound under specific conditions is a key identifier, and the peak area can be used for quantification. researchgate.net The precision of HPLC methods is often high, with inter-batch coefficients of variation typically being low. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler, yet effective, method for monitoring reaction progress and assessing the purity of this compound. nih.gov A sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developed in a suitable solvent system. reachdevices.com For amino acid derivatives, a common mobile phase is a mixture of n-butanol, acetic acid, and water. reachdevices.com Visualization of the separated spots can be achieved using various reagents, with ninhydrin (B49086) being a classic choice for amino acids and their derivatives. reachdevices.com The retention factor (Rf) value is a characteristic property of the compound in a given TLC system. reachdevices.com Surfactant-modified TLC systems have also been developed to enhance the separation of amino acids. nih.gov

Gas Chromatography (GC): For volatile derivatives of this compound, gas chromatography can be utilized. nist.gov This often requires derivatization to increase the volatility of the analyte, such as through trimethylsilylation. nist.govhmdb.ca The derivatized compound is then introduced into a heated column where it is separated based on its boiling point and interaction with the stationary phase. nist.gov The retention index is a key parameter for identification. nist.govhmdb.ca

Interactive Data Table: Chromatographic Parameters

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection Method | Key Parameter |

| HPLC | C18 | Acetonitrile/Water | UV/Fluorescence | Retention Time |

| TLC | Silica Gel | n-Butanol/Acetic Acid/Water | Ninhydrin Staining | Rf Value |

| GC | 5%-phenyl-95%-dimethylpolysiloxane | Inert Gas (e.g., Helium) | Mass Spectrometry | Retention Index |

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. magritek.com In the ¹H NMR spectrum of the related N-Acetyl-L-phenylalanine, specific regions can be assigned to the protons of the phenyl group, the α-carbon, and the acetyl group. magritek.comhmdb.ca For this compound, the introduction of the bromine atom on the phenyl ring would lead to characteristic shifts and splitting patterns in the aromatic region of the ¹H NMR spectrum, providing confirmation of its position. ¹³C NMR spectroscopy would similarly show distinct signals for each carbon atom in the molecule, with the carbon attached to the bromine atom exhibiting a characteristic chemical shift. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of the parent compound, N-Acetyl-L-phenylalanine, shows characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as the C=O and O-H stretching of the carboxylic acid group. researchgate.netspectrabase.com For this compound, these characteristic peaks would be expected, along with vibrations associated with the bromo-substituted aromatic ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound is C₁₁H₁₂BrNO₃, with a monoisotopic mass of approximately 285.00 u and an average mass of 286.125 g/mol . epa.gov In the mass spectrum, the molecular ion peak would be observed, and the isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak. nist.govnist.gov Fragmentation patterns can help to confirm the structure by showing the loss of specific groups, such as the acetyl or carboxyl group. nist.gov

Interactive Data Table: Spectroscopic Data

| Technique | Key Information Provided | Expected Features for this compound |

| ¹H NMR | Proton environment and connectivity | Characteristic shifts and splitting for aromatic protons due to bromine substitution. |

| ¹³C NMR | Carbon skeleton | Distinct signal for the carbon atom bonded to bromine. |

| IR | Functional groups | Absorption bands for amide (N-H, C=O), carboxylic acid (C=O, O-H), and C-Br bonds. |

| MS | Molecular weight and fragmentation | Molecular ion peak and a characteristic M+2 peak due to bromine isotopes. |

X-ray Crystallography for Molecular Structure Determination

Interactive Data Table: Crystallographic Parameters (Hypothetical)

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Z Value | The number of molecules in the unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Future Directions and Emerging Research Avenues for N Acetyl 2 Bromo L Phenylalanine

Integration in Advanced Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov The unique structure of N-Acetyl-2-bromo-L-phenylalanine makes it an ideal candidate for such applications, primarily through the genetic incorporation of the amino acid into proteins, followed by site-specific chemical modification.

The foundational step for its use is the site-specific incorporation of 2-bromo-L-phenylalanine into a protein's primary sequence using genetic code expansion techniques. nih.gov Researchers have successfully engineered mutant aminoacyl-tRNA synthetase/tRNA pairs, such as the PylRS(N346A/C348A)–tRNACUAPyl system, which can recognize ortho-substituted phenylalanine derivatives and incorporate them in response to a nonsense codon (e.g., the amber TAG codon) during protein translation in host organisms like E. coli. nih.gov This provides a powerful method to install the bromophenylalanine residue at any desired position within a protein.

Once incorporated, the aryl bromide serves as a versatile chemical handle for post-translational modification via palladium-catalyzed cross-coupling reactions. These reactions are highly specific and can be performed under biocompatible conditions. Emerging research focuses on optimizing these reactions for biological settings.

Potential Bioorthogonal Reactions:

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide of the incorporated amino acid with a boronic acid or boronic ester. This could be used to attach a wide array of functional groups, such as fluorescent probes, drug molecules, or other biomolecules. libretexts.orgnih.gov

Heck Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and an alkene, providing a stable linkage for attaching various payloads to the target protein. libretexts.org

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne offers another robust method for protein modification, introducing a rigid linker that can be useful for structural studies or the development of bioconjugates.

The ability to perform these reactions on a protein at a specific site opens up avenues for creating precisely engineered antibody-drug conjugates, FRET (Förster Resonance Energy Transfer) sensors for studying protein dynamics, and protein-protein cross-linking agents to map interaction networks within the cell. nih.govlongdom.org

| Reaction Type | Reactants on Protein | Reagent | Bond Formed | Potential Application |

| Suzuki-Miyaura Coupling | Aryl Bromide | Organoboron Compound (R-B(OH)₂) | C-C (Aryl-Aryl) | Labeling with probes, drug conjugation |

| Heck Coupling | Aryl Bromide | Alkene (R-CH=CH₂) | C-C (Aryl-Alkenyl) | Stable bioconjugation, material tethering |

| Sonogashira Coupling | Aryl Bromide | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | Introducing rigid linkers, click chemistry |

Exploration of Novel Synthetic Pathways

While classical methods for synthesizing unnatural amino acids exist, future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes to this compound. Modern synthetic organic chemistry offers several promising strategies that could supplant traditional multi-step procedures.

Emerging synthetic methodologies that could be applied include:

Asymmetric Hydrogenation: This approach would involve the hydrogenation of a dehydroamino acid precursor using a chiral catalyst to set the desired stereochemistry at the alpha-carbon.

Photoredox Catalysis: Light-mediated reactions offer mild conditions for C-H functionalization or cross-coupling reactions. A potential route could involve the direct C-H bromination of N-acetyl-L-phenylalanine using a photoredox catalyst, or a radical-based coupling strategy to build the amino acid scaffold. rsc.org

Nickel-Catalyzed Enantioconvergent Cross-Coupling: Recent advances have shown that chiral nickel catalysts can couple racemic alkyl halides with organozinc reagents to produce enantioenriched unnatural amino acids. nih.gov This method could be adapted to synthesize the target molecule from simpler, achiral precursors in a highly efficient manner.

Chiral Phase-Transfer Catalysis: This technique could be used for the asymmetric alkylation of a glycine-derived Schiff base with 2-bromobenzyl bromide, allowing for the stereocontrolled synthesis of the brominated phenylalanine core.

The development of these novel pathways is crucial for making this compound and its derivatives more accessible for research and potential commercial applications, reducing cost and improving yield and enantiopurity. nih.gov

Expansion into Materials Science and Supramolecular Chemistry

The introduction of a bromine atom onto the phenyl ring of N-acetyl-phenylalanine significantly alters its non-covalent interaction profile, creating opportunities in materials science and supramolecular chemistry. The key to this potential lies in the ability of the bromine atom to participate in halogen bonding.

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor), such as an oxygen or nitrogen atom. nih.govacs.org This interaction is comparable in strength and directionality to a classical hydrogen bond and can be a powerful tool in crystal engineering and the design of self-assembling systems. rsc.org

Future research could explore how this compound can be used as a building block for:

Self-Assembling Peptides: Incorporating this amino acid into short peptide sequences could direct their assembly into well-defined nanostructures like fibrils, tapes, or hydrogels. The interplay between hydrogen bonding of the peptide backbone and N-acetyl groups, and the halogen bonding of the bromo-substituent, could lead to novel material properties. Research on iodinated phenylalanine dipeptides has already shown that halogen bonding plays a key role in the final fibril architecture. acs.org

Liquid Crystals: The directionality of halogen bonds has been exploited to create liquid crystalline materials from non-mesomorphic components. acs.org this compound derivatives could be designed to form such phases.

Functional Biomaterials: The unique packing arrangements induced by halogen bonds could be used to create biocompatible materials with tunable mechanical or optical properties.

| Interaction Type | Donor | Acceptor | Strength (Typical) | Role in Supramolecular Assembly |

| Hydrogen Bond | N-H, O-H | C=O, N, O | 12-30 kJ/mol | Directs peptide backbone folding and network formation |

| Halogen Bond | C-Br | C=O, N, O, π-systems | 5-25 kJ/mol | Provides directional control for crystal packing and material self-assembly. nih.gov |

Computational Chemistry and Molecular Modeling for Rational Design

Computational methods are indispensable for predicting and understanding the behavior of molecules at the atomic level. For this compound, molecular modeling provides a pathway to rationally design its applications before undertaking complex experiments.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to determine the stable conformations of the molecule, analyze its electronic structure, and quantify the strength of non-covalent interactions like hydrogen and halogen bonds. psu.edugelisim.edu.trnih.gov By modeling the electrostatic potential surface, one can visualize the electrophilic region (σ-hole) on the bromine atom that is responsible for halogen bonding.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in solution or when incorporated into a larger peptide or protein over time. nih.govnih.govbonvinlab.org These simulations can predict how the brominated residue affects peptide folding, stability, and dynamics. nih.gov They are also crucial for studying self-assembly processes, providing insight into how individual molecules aggregate to form larger supramolecular structures.

Docking and Binding Free Energy Calculations: When designing peptides for specific biological targets, computational docking can predict how a peptide containing this compound will bind to a receptor. This allows for the rational design of peptide-based therapeutics where the bromo-substituent might enhance binding affinity through favorable interactions like halogen bonding.

These computational tools will accelerate the research cycle by allowing scientists to screen ideas, generate hypotheses, and interpret experimental results with greater confidence, guiding the development of new molecules and materials based on the unique properties of this compound.

Q & A

Basic: What are the optimal synthetic routes for N-Acetyl-2-bromo-L-phenylalanine, and how can reaction yields be improved?

Answer:

The synthesis typically involves bromination of N-acetyl-L-phenylalanine or direct acetylation of 2-bromo-L-phenylalanine. A validated method (derived from N-acetylphenylalanine synthesis) uses alkaline conditions:

- Dissolve 2-bromo-L-phenylalanine in 1.0 M NaOH, then add acetic anhydride dropwise under stirring .

- Monitor pH (maintain ~8–10) to prevent hydrolysis of the acetyl group.

- Purify via recrystallization (ethanol/water) or reverse-phase HPLC. Yield optimization:

Basic: Which analytical techniques are critical for confirming the purity and stereochemical integrity of this compound?

Answer:

- HPLC-MS/MS : Quantify purity and detect bromine-related impurities (e.g., debrominated by-products) using a C18 column and acetonitrile/water gradient .

- NMR : Confirm regioselective bromination at the 2-position (aromatic proton signals: δ 7.2–7.5 ppm for H-4, H-5, H-6; absence of H-2 signal) .

- Chiral HPLC : Verify enantiomeric purity (e.g., Chiralpak® AD-H column) to ensure no racemization during synthesis .

Advanced: How does the 2-bromo substitution influence peptide incorporation efficiency compared to non-halogenated analogs?

Answer:

The bulky bromine group at the ortho position can:

- Sterically hinder enzyme active sites , reducing proteolytic cleavage rates in peptide chains (e.g., trypsin digestion assays) .

- Alter binding kinetics in receptor studies, as shown in competitive inhibition assays with brominated vs. non-brominated peptides .

- Impact solubility : Bromine increases hydrophobicity, requiring DMSO or THF co-solvents in aqueous buffers. Validate via UV-Vis spectroscopy (λ~280 nm for phenylalanine backbone) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Answer:

Discrepancies arise from:

- pH-dependent hydrolysis : The acetyl group hydrolyzes faster at pH >10, while bromine may catalyze degradation at pH <3. Use kinetic studies (HPLC monitoring at 24/48/72 hrs) to model stability .

- Buffer composition : Phosphate buffers accelerate bromide ion release vs. Tris-HCl. Compare degradation products via ion chromatography .

- Temperature : Storage at –20°C in lyophilized form is recommended for long-term stability .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (risk of irritation) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of acetic anhydride vapors .

- Waste disposal : Collect brominated by-products separately for halogenated waste treatment .

Advanced: What strategies are effective for isotopic labeling (e.g., ²H, ¹³C) of this compound in metabolic tracing studies?

Answer:

- Deuterium labeling : Use deuterated acetic anhydride (D₆-acetic anhydride) in acetylation steps .

- ¹³C incorporation : Biosynthetic routes with ¹³C-labeled 2-bromo-L-phenylalanine precursors (e.g., microbial fermentation with ¹³C-glucose) .

- Validation : Analyze isotopic enrichment via LC-HRMS (Q-TOF) with isotopic pattern deconvolution .

Basic: How can researchers troubleshoot low yields in the bromination step of this compound synthesis?

Answer:

- Catalyst optimization : Use Lewis acids (e.g., FeBr₃) instead of HBr to enhance regioselectivity .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve bromine solubility and reaction homogeneity .

- Post-reaction quenching : Add Na₂S₂O₃ to neutralize excess Br₂, followed by extraction with ethyl acetate .

Advanced: What role does this compound play in studying enzyme-substrate interactions, and how can its efficacy be validated?

Answer:

- Probe for active sites : The bromine atom acts as a heavy atom in X-ray crystallography to resolve electron density maps .

- Competitive inhibition assays : Compare IC₅₀ values with non-brominated analogs using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Molecular docking : Validate binding modes using Schrödinger Suite or AutoDock Vina, correlating with experimental ΔG values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.